![molecular formula C16H20N6O2S B2407592 4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one CAS No. 869067-53-8](/img/structure/B2407592.png)

4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

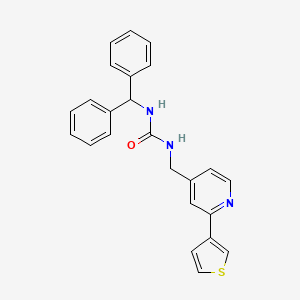

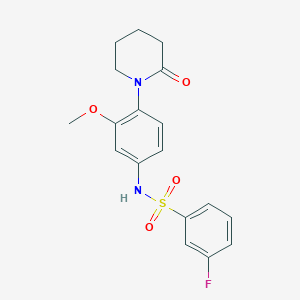

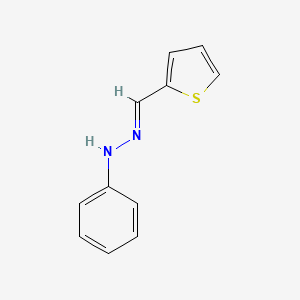

The compound “4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one” is a chemical compound with the molecular formula C16H20N6O2S . It is a derivative of 1,2,4-triazole, a class of compounds known for their multidirectional biological activity .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a phenylpiperazinyl group and a sulfanyl group attached to the triazole ring .科学的研究の応用

Serotonin Receptor Affinity and Cognitive Impairment Treatment

- Research has explored the synthesis and analysis of triazine derivatives, focusing on their affinity for the human serotonin 5-HT6 receptor. These studies have contributed to understanding the role of the linker between the triazine moiety and an aromatic substituent in influencing receptor affinity. Notably, certain derivatives have shown potential as new lead structures for the development of treatments targeting cognitive impairment, highlighting their relevance in medicinal chemistry and pharmacology (Łażewska et al., 2019).

Antimicrobial and Antituberculosis Activities

- Another avenue of research has involved the synthesis of hybrid molecules containing specific chemical moieties, investigated for their biological activities. These studies have yielded compounds with antimicrobial and antituberculosis properties, contributing valuable insights for the development of new therapeutic agents (Başoğlu et al., 2013).

Antimicrobial Agent Development

- Thiazolidinone derivatives, incorporating the triazine structure, have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. This research has implications for the discovery of new antimicrobial agents, demonstrating the versatility of triazine derivatives in addressing resistant microbial infections (Patel et al., 2012).

Herbicide Activity and Lignification Process Inhibition

- Triazine derivatives have also been studied for their potential as herbicides, with specific focus on their inhibitory effects on the lignification process in plants. This research provides insights into the mechanisms of action of triazine-based herbicides and their environmental impact (Muñoz et al., 1990).

Antimycobacterial Agents

- The synthesis and in vitro evaluation of s-triazine analogs for their antimycobacterial activity represent another significant application. These compounds have shown promising activity against Mycobacterium tuberculosis, suggesting potential for the development of new treatments for tuberculosis (Patel et al., 2014).

Safety and Hazards

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis process, chemical reactions, mechanism of action, and potential biological activities. Given the known biological activity of 1,2,4-triazole derivatives , this compound could be of interest in the development of new drugs or other chemical products.

特性

IUPAC Name |

4-amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-12-15(24)22(17)16(19-18-12)25-11-14(23)21-9-7-20(8-10-21)13-5-3-2-4-6-13/h2-6H,7-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAOWNXGOLGYDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)

![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)

![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)